Cas no 62236-19-5 (3-phenyl-2,3-dihydro-1H-indole)
3-phenyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 2,3-dihydro-3-phenyl-
- 3-phenyl-2,3-dihydro-1H-indole
- XJBKGXQZXZXBRT-UHFFFAOYSA-N
- 62236-19-5
- EN300-181588
- (+)-3-phenylindoline
- 3-phenylindoline
- SCHEMBL4001774
- DTXSID20448783
- 3-phenyl-2,3-dihydro-1h indole
- 3-phenylindolin
-
- Inchi: 1S/C14H13N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-9,13,15H,10H2
- InChI Key: XJBKGXQZXZXBRT-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C(C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 195.10489
- Monoisotopic Mass: 195.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
3-phenyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322540-10mg |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322540-50mg |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P322540-100mg |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Chemenu | CM415356-100mg |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 95%+ | 100mg |
$259 | 2023-01-10 | |
| Chemenu | CM415356-250mg |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 95%+ | 250mg |
$362 | 2023-01-10 | |
| Chemenu | CM415356-500mg |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 95%+ | 500mg |
$662 | 2023-01-10 | |
| Chemenu | CM415356-1g |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 95%+ | 1g |
$844 | 2023-01-10 | |
| Enamine | EN300-181588-1g |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 95% | 1g |
$770.0 | 2023-09-19 | |
| Enamine | EN300-181588-5g |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 95% | 5g |
$2235.0 | 2023-09-19 | |
| Enamine | EN300-181588-10g |
3-phenyl-2,3-dihydro-1H-indole |
62236-19-5 | 95% | 10g |
$3315.0 | 2023-09-19 |
3-phenyl-2,3-dihydro-1H-indole Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3-phenyl-2,3-dihydro-1H-indole
Introduction to 1H-Indole, 2,3-dihydro-3-phenyl- (CAS No: 62236-19-5) and Its Emerging Applications in Chemical Biology and Medicine
The compound 1H-Indole, 2,3-dihydro-3-phenyl-, identified by the CAS number 62236-19-5, represents a structurally intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of the indole scaffold, this compound exhibits unique chemical and biological properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.
Indole derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, 1H-Indole, 2,3-dihydro-3-phenyl- stands out due to its structural complexity and potential biological functions. The presence of both the dihydroindole moiety and the phenyl group introduces multiple sites for functionalization, enabling the design of novel analogs with enhanced biological activity.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds like 1H-Indole, 2,3-dihydro-3-phenyl-. These methodologies have allowed researchers to predict and validate the interactions of this compound with biological targets, paving the way for its integration into drug development pipelines. For instance, studies have demonstrated its potential as a modulator of enzyme activity and as a lead compound in the synthesis of targeted therapeutics.
The pharmacological profile of 1H-Indole, 2,3-dihydro-3-phenyl- has been extensively investigated in preclinical models. Initial studies have highlighted its ability to interact with specific protein targets involved in cellular signaling pathways relevant to cancer and neurodegenerative diseases. The dihydroindole ring system is particularly noteworthy for its ability to modulate receptor binding affinity, while the phenyl group provides additional opportunities for fine-tuning pharmacokinetic properties.
In addition to its therapeutic potential, 1H-Indole, 2,3-dihydro-3-phenyl- has shown promise in the field of chemical biology as a tool for understanding disease mechanisms. Researchers are leveraging this compound to study enzyme inhibition and receptor activation processes at a molecular level. The insights gained from these studies are expected to contribute to the development of more effective treatments by identifying new druggable targets and elucidating key biological pathways.
The synthesis of 1H-Indole, 2,3-dihydro-3-phenyl- has been optimized through various synthetic routes that emphasize efficiency and scalability. Modern synthetic methodologies have enabled the production of high-purity batches suitable for both academic research and industrial applications. Advances in catalytic processes have further improved yield and reduced waste generation, aligning with sustainable chemistry principles.
The versatility of 1H-Indole, 2,3-dihydro-3-phenyl-* makes it an attractive building block for medicinal chemists seeking to develop novel compounds. By incorporating this scaffold into larger molecular frameworks or modifying its functional groups, researchers can explore new therapeutic modalities. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible medical breakthroughs.
Future directions in the study of 1H Indole 2 3 Dihydro 3 Phenyl include exploring its role in precision medicine approaches. Personalized treatment strategies require compounds that can be tailored to individual patient profiles based on genetic or molecular markers. The structural flexibility of this indole derivative suggests it could be adapted into personalized therapeutics that target specific disease subtypes or patient populations.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 1H Indole 2 3 Dihydro 3 Phenyl. These computational tools can predict biological activity based on structural features alone, significantly reducing the time required for experimental validation. Such innovations underscore the importance of interdisciplinary collaboration in modern pharmaceutical research.
As interest in natural product-inspired scaffolds grows,1 H Indole 2 3 Dihydro 3 Phenyl* exemplifies how synthetic modifications can unlock new therapeutic potentials from existing structures. By combining traditional organic chemistry expertise with cutting-edge biotechnological approaches,this compound continues to inspire novel research directions across multiple disciplines.
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